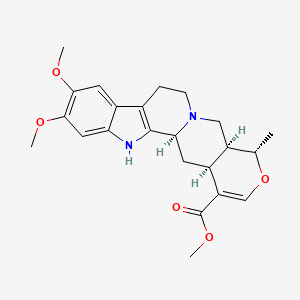

![molecular formula C25H21N7O2 B3025774 N-(4-(3-(5-甲基呋喃-2-基)-1-苯基-1H-吡唑-4-基)-3,4-二氢苯并[4,5]咪唑并[1,2-a][1,3,5]三嗪-2-基)乙酰胺 CAS No. 2479378-45-3](/img/structure/B3025774.png)

N-(4-(3-(5-甲基呋喃-2-基)-1-苯基-1H-吡唑-4-基)-3,4-二氢苯并[4,5]咪唑并[1,2-a][1,3,5]三嗪-2-基)乙酰胺

描述

The compound “N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide” is an adenosine receptor inhibitor. It has good inhibitory activity on adenosine A 2A receptors and good subtype selectivity .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis can also be achieved by using solid support catalysts such as Al2O3, and TiCl4 .Molecular Structure Analysis

The compound has a novel structure and falls in the category of nitrogen heterocycles, which are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .Chemical Reactions Analysis

The active target compounds displayed excellent selectivity against the EGFR high-expressed HeLa cells . When the substituents on the aniline ring were electron-withdrawing groups, the target compounds had nearly no antitumor activity against the HeLa cells .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the compound .科学研究应用

抗菌评估

已合成一系列化合物(包括与指定化学结构相关的化合物)并评估其抗菌活性。其中一种化合物对黑曲霉菌表现出显着的效力,甚至超过了参考药物氟康唑的疗效 (Punia 等人,2021)。

配位络合物和抗氧化活性

由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位络合物已合成。这些络合物连同所使用的配体通过各种体外测定显示出显着的抗氧化活性 (Chkirate 等人,2019)。

抗炎活性

N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2, 3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺(一种相关化合物)的衍生物已被合成并评估其抗炎活性。其中,几种化合物显示出显着的抗炎作用 (Sunder 和 Maleraju,2013)。

新型杂环化合物的合成

研究集中在合成包含各种部分的新型杂环化合物。这些研究有助于扩大与指定化学结构相关的化合物的范围 (Bondock 等人,2015)。

抗结核和抗菌潜力

一项研究合成并评估了化合物的抗结核和抗菌潜力。建立了这些化合物的构效关系,为抗菌研究领域做出了贡献 (Deohate 和 Mulani,2020)。

抗癌和抗菌活性

已合成了一些基于安乃近的新型杂环化合物,并评估了它们的抗癌和抗菌活性,有助于理解此类化合物的药用潜力 (Riyadh 等人,2013)。

作用机制

Target of Action

PRGL493, also known as N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide, is a potent and selective inhibitor of the enzyme Acyl-CoA synthetase 4 (ACSL4) . ACSL4 is an isoenzyme of the fatty acid ligase-coenzyme-A family that plays a crucial role in arachidonic acid metabolism and steroidogenesis .

Mode of Action

PRGL493 interacts with ACSL4 and inhibits its activity . Specifically, it inhibits the transformation of arachidonic acid into arachidonoyl-CoA , a key step in the metabolism of arachidonic acid .

Biochemical Pathways

The inhibition of ACSL4 by PRGL493 affects several biochemical pathways. ACSL4 is involved in the development of tumor aggressiveness in breast and prostate tumors through the regulation of various signal transduction pathways . By inhibiting ACSL4, PRGL493 can disrupt these pathways, potentially reducing tumor growth and therapeutic resistance .

Pharmacokinetics

It has been shown to inhibit tumor growth in a PC3 mouse xenograft model when administered at a dose of 0.25 mg/kg .

Result of Action

PRGL493 has been shown to block cell proliferation and tumor growth in both breast and prostate cellular and animal models . It also sensitizes tumor cells to chemotherapeutic and hormonal treatment . Moreover, PRGL493 inhibits de novo steroid synthesis in testis and adrenal cells, in a mouse model and in prostate tumor cells .

Action Environment

未来方向

属性

IUPAC Name |

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGOBIYAPLFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

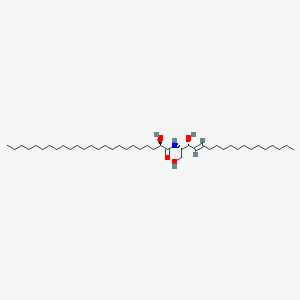

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)

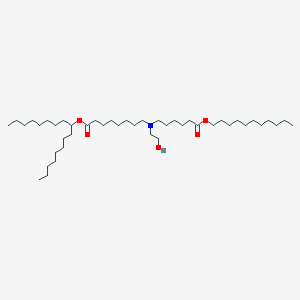

![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)

![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)

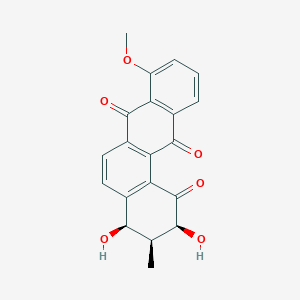

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)

![2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester](/img/structure/B3025714.png)